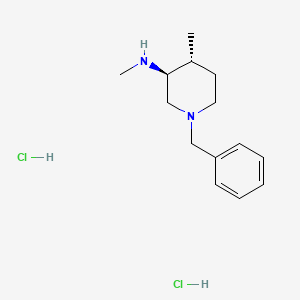![molecular formula C12H21NO4 B1383292 tert-butyl N-[(4-formyloxan-4-yl)methyl]carbamate CAS No. 1803590-87-5](/img/structure/B1383292.png)
tert-butyl N-[(4-formyloxan-4-yl)methyl]carbamate
Overview
Description
“tert-butyl N-[(4-formyloxan-4-yl)methyl]carbamate” is a chemical compound with the CAS Number: 1803590-87-5 . It has a molecular weight of 243.3 . The IUPAC name for this compound is tert-butyl ((4-formyltetrahydro-2H-pyran-4-yl)methyl)carbamate .
Molecular Structure Analysis
The InChI code for “tert-butyl N-[(4-formyloxan-4-yl)methyl]carbamate” is 1S/C12H21NO4/c1-11(2,3)17-10(15)13-8-12(9-14)4-6-16-7-5-12/h9H,4-8H2,1-3H3,(H,13,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D model of the molecule.Physical And Chemical Properties Analysis
The compound is stored at a temperature of -10 degrees . and is in the form of an oil .Scientific Research Applications
Role as an Intermediate in Synthesis
Tert-butyl N-[(4-formyloxan-4-yl)methyl]carbamate serves as a crucial intermediate in the synthesis of diverse biologically active compounds. For instance, it has been used in the synthesis of compounds like omisertinib (AZD9291), highlighting its importance in the pharmaceutical industry. The synthesis process often involves multiple steps, including acylation, nucleophilic substitution, and reduction, with optimizations leading to high yields, exemplifying its utility in efficient drug synthesis processes (Zhao, Guo, Lan, & Xu, 2017).
Chemical Transformations and Reactions
In chemical synthesis, tert-butyl N-[(4-formyloxan-4-yl)methyl]carbamate is involved in various transformations, showcasing its versatility. Directed lithiation reactions, for example, utilize this compound to achieve high yields of substituted products, demonstrating its role in creating complex molecular structures with precision (Smith, El‐Hiti, & Alshammari, 2013). Additionally, its application in rhodium-catalyzed enantioselective additions and other catalytic processes further underscores its significance in stereoselective synthesis, contributing to the development of molecules with desired chiral properties (Storgaard & Ellman, 2009).
Advanced Material and Drug Synthesis
The compound's utility extends to the synthesis of advanced materials and potential drug candidates. For instance, it has been used in the synthesis of intermediates for natural products like jaspine B, which exhibits cytotoxic activity against human carcinoma cell lines, illustrating its potential in cancer research (Tang et al., 2014). Such applications highlight the compound's role in the development of new therapeutic agents and materials with significant biological activities.
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
The primary targets of “tert-butyl N-[(4-formyloxan-4-yl)methyl]carbamate” are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets .
Result of Action
The molecular and cellular effects of “tert-butyl N-[(4-formyloxan-4-yl)methyl]carbamate” are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “tert-butyl N-[(4-formyloxan-4-yl)methyl]carbamate”. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with targets . .
properties
IUPAC Name |
tert-butyl N-[(4-formyloxan-4-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-8-12(9-14)4-6-16-7-5-12/h9H,4-8H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULADDBHAWFWFAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCOCC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(4-formyloxan-4-yl)methyl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




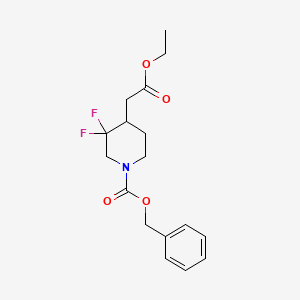
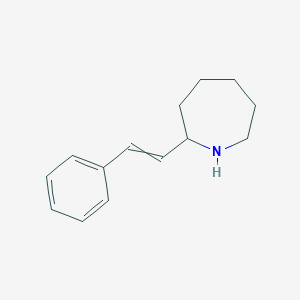
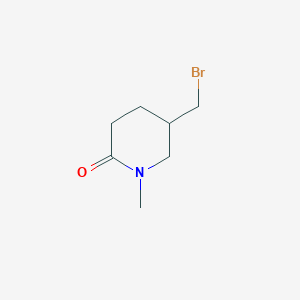
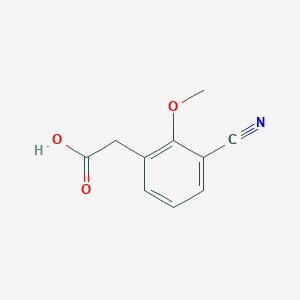
![6-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1383217.png)

![tert-Butyl 3-bromo-1-(tetrahydro-2H-pyran-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1383222.png)
![3-{[(2S)-2-amino-3,3-dimethylbutanamido]methyl}-5-methylhexanoic acid hydrochloride](/img/structure/B1383225.png)
![(4aR,7aS)-1-(pyridin-3-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1383226.png)
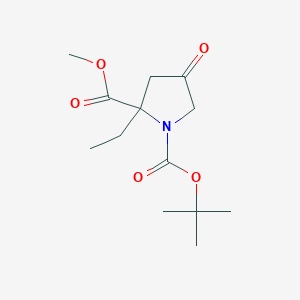
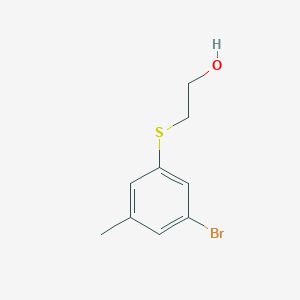
![Bicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B1383231.png)
